molecular formula C10H15NO B13612395 (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL

(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL

Katalognummer: B13612395
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: TVFYOWHNZDDLOY-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is a chiral compound with significant importance in various fields of chemistry and biology. The compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 2,5-dimethylphenyl substituent. This structure imparts unique chemical and physical properties, making it a valuable subject of study in synthetic chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-dimethylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for chiral resolution.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride (LAH).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LAH in anhydrous ether at low temperatures.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 2-(2,5-dimethylphenyl)acetaldehyde.

    Reduction: Formation of 2-(2,5-dimethylphenyl)ethane.

    Substitution: Formation of N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, potentially affecting neurotransmission or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL: The enantiomer of the compound, with different biological activities.

    2-Amino-2-phenylethanol: Lacks the dimethyl substituents, resulting in different chemical and biological properties.

    2-Amino-2-(4-methylphenyl)ethanol: Similar structure but with a single methyl group, affecting its reactivity and applications.

Uniqueness

(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is unique due to its specific chiral configuration and the presence of two methyl groups on the phenyl ring, which influence its steric and electronic properties, making it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

(2S)-2-amino-2-(2,5-dimethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1

InChI-Schlüssel

TVFYOWHNZDDLOY-SNVBAGLBSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)C)[C@@H](CO)N

Kanonische SMILES

CC1=CC(=C(C=C1)C)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.